molecular formula C30H41N B7777901 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole

8-Tetradecyl-5H,6H,11H-benzo[a]carbazole

Cat. No.: B7777901
M. Wt: 415.7 g/mol
InChI Key: PIIRCFOXEYKQSH-UHFFFAOYSA-N
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Description

8-Tetradecyl-5H,6H,11H-benzo[a]carbazole is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carbazole core fused with a benzene ring and substituted with a tetradecyl (C₁₄H₂₉) alkyl chain at the 8-position. Its molecular formula is C₃₀H₃₇N, with a calculated molecular weight of 411.62 g/mol (extrapolated from the butyl analog in ).

Carbazole derivatives are widely studied for their optoelectronic properties, pharmaceutical applications, and roles in organic synthesis. The tetradecyl substituent likely influences solubility, thermal stability, and aggregation behavior compared to shorter-chain analogs.

Properties

IUPAC Name

8-tetradecyl-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-19-22-29-28(23-24)27-21-20-25-17-14-15-18-26(25)30(27)31-29/h14-15,17-19,22-23,31H,2-13,16,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRCFOXEYKQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]carbazole core, followed by the introduction of the tetradecyl side chain through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Tetradecyl-5H,6H,11H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Applications

8-Tetradecyl-5H,6H,11H-benzo[a]carbazole has been studied for its anticancer properties. Carbazole derivatives, including this compound, have shown significant activity against various cancer cell lines. For instance:

  • Antitumor Activity : Research indicates that carbazole derivatives exhibit moderate to potent cytotoxicity against several cancer cell lines, such as human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and non-small-cell lung carcinoma (H460) . The structure of 8-tetradecyl derivatives contributes to their efficacy by enhancing interactions with biological targets.
  • Mechanism of Action : The anticancer mechanisms of carbazole derivatives often involve the inhibition of topoisomerase II and modulation of apoptotic pathways. Studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cells .
  • Neuroprotective Properties : Beyond anticancer effects, carbazole compounds have demonstrated neuroprotective activities. Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert antioxidant effects .

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in organic electronics :

  • Fluorescent Properties : This compound exhibits notable fluorescence properties that can be exploited in organic light-emitting diodes (OLEDs) and photonic devices. The presence of long alkyl chains enhances solubility and stability in various solvents .
  • Sensing Applications : Due to its optical properties, this compound can be used as a fluorescent probe for detecting specific biomolecules or environmental pollutants .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related carbazole derivatives:

Activity Type Description References
AnticancerCytotoxicity against various cancer cell lines (e.g., ACHN, Panc1)
NeuroprotectivePotential treatment for neurodegenerative diseases through antioxidant mechanisms
AntimicrobialActivity against bacterial strains such as E. coli and S. aureus
PhotophysicalExhibits fluorescence suitable for OLEDs and sensing applications

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of carbazole derivatives reported that compounds similar to this compound showed significant inhibition of cell proliferation in lung and colon cancer models. The most active compounds were found to induce apoptosis via mitochondrial pathways.

Case Study 2: Photophysical Applications

Research on the photophysical properties highlighted the utility of this compound in developing new materials for OLEDs. The compound's ability to achieve high luminescence efficiency makes it a candidate for next-generation display technologies.

Mechanism of Action

The mechanism by which 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Alkyl-Substituted Carbazoles

8-Butyl-5H,6H,11H-benzo[a]carbazole ()
  • Molecular Formula : C₂₀H₂₁N
  • Molecular Weight : 275.39 g/mol
  • Key Differences :
    • The butyl chain (C₄H₉) introduces moderate lipophilicity, whereas the tetradecyl chain (C₁₄H₂₉) significantly increases hydrophobicity, reducing aqueous solubility.
    • The longer alkyl chain in the tetradecyl analog may lower melting points due to reduced crystallinity, though exact data are unavailable.
    • Applications: Butyl-substituted carbazoles are intermediates in drug synthesis; tetradecyl derivatives may serve as surfactants or lipid-soluble bioactive agents .
Table 1: Alkyl-Substituted Carbazoles Comparison
Property 8-Butyl-5H,6H,11H-benzo[a]carbazole 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole
Molecular Formula C₂₀H₂₁N C₃₀H₃₇N
Molecular Weight (g/mol) 275.39 411.62 (estimated)
Alkyl Chain Length C₄ C₁₄
Predicted Solubility Moderate in organic solvents High in nonpolar solvents

Aromatic-Substituted Carbazoles ()

Examples include 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) and 6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) .

  • Structural Features :
    • Electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups alter electronic properties.
    • Aromatic substituents enhance π-π stacking, increasing melting points (e.g., 7b: mp = 240°C) compared to alkylated analogs .
  • Key Differences :
    • Electronic Effects : Nitro groups reduce electron density, affecting reactivity in electrophilic substitutions.
    • Applications : Aromatic-substituted carbazoles are used in OLEDs and as kinase inhibitors, whereas alkylated derivatives prioritize lipid solubility .
Table 2: Substituent Effects on Carbazole Derivatives
Compound Substituent Type Melting Point (°C) Key Applications
7b () Nitro, Methoxy 240 Optoelectronics
9b () Methoxy 122 Pharmaceutical intermediates
8-Tetradecyl-carbazole (this work) Alkyl (C₁₄) Not reported Surfactants, Drug delivery

Heterocyclic-Fused Carbazoles ()

Compounds like substituted 1,2,5-oxadiazine-carbazole hybrids incorporate additional heterocycles (e.g., oxadiazine), altering rigidity and hydrogen-bonding capacity.

  • Key Differences :
    • Heterocycles introduce polar functional groups, improving water solubility.
    • Oxadiazine rings may enhance binding to biological targets (e.g., enzymes) compared to alkyl chains .

Biological Activity

8-Tetradecyl-5H,6H,11H-benzo[a]carbazole (CAS: 134370-05-1) is a member of the carbazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a tetradecyl side chain attached to a benzo[a]carbazole core. This structure is significant as it influences the compound's lipophilicity and interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Several studies have indicated that carbazole derivatives possess significant antitumor properties. For instance, derivatives of carbazole have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells . The presence of electron-donating groups in these compounds may enhance their anticancer activity by increasing their basicity and facilitating interactions with cellular targets.
  • Antimicrobial Properties : Compounds within the carbazole family have demonstrated antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes .
  • Neuroprotective Effects : Certain carbazole derivatives have been studied for their neuroprotective properties. Research suggests that these compounds may modulate pathways involved in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Some studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or microbial growth.
  • Signal Transduction Modulation : The compound may affect various signaling pathways associated with inflammation and cell survival.

Antitumor Efficacy

A study evaluating novel N-substituted carbazoles found that certain derivatives showed promising results in inhibiting the growth of A549 and HCT-116 cell lines. The study reported IC50 values indicating significant cytotoxicity against these cells .

Neuroprotective Studies

Research on N-ethyl-carbazole derivatives demonstrated their ability to promote neurogenesis and protect against neurodegeneration in animal models. These findings suggest potential applications in treating neurological disorders .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other carbazole derivatives:

Biological Activity This compound Other Carbazole Derivatives
AntitumorSignificant activity against A549/HCT-116Varied efficacy across derivatives
AntimicrobialModerate activity reportedStronger effects noted in some
NeuroprotectivePotential effects observedDocumented efficacy in models

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